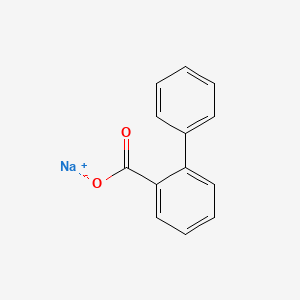
p-Phenylbenzoic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of p-Phenylbenzoic acid, sodium salt typically involves the neutralization of p-Phenylbenzoic acid with a sodium base such as sodium hydroxide. The reaction can be represented as follows:
C13H10O2+NaOH→C13H9NaO2+H2O
In this reaction, p-Phenylbenzoic acid reacts with sodium hydroxide to form the sodium salt and water. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes using automated reactors. The process includes the dissolution of p-Phenylbenzoic acid in water, followed by the gradual addition of sodium hydroxide solution while maintaining the temperature and pH. The resulting solution is then concentrated and crystallized to obtain the pure sodium salt.
化学反応の分析
Types of Reactions
p-Phenylbenzoic acid, sodium salt undergoes various chemical reactions, including:
Neutralization: As described in the preparation methods, it reacts with acids to form p-Phenylbenzoic acid.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using concentrated sulfuric acid or oleum.
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Nitration: Formation of nitro derivatives such as 4-nitro-p-Phenylbenzoic acid.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives like 4-chloro-p-Phenylbenzoic acid.
科学的研究の応用
p-Phenylbenzoic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a model compound for understanding the behavior of similar aromatic compounds.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of p-Phenylbenzoic acid, sodium salt involves its interaction with cellular components. It can affect enzymatic activities by acting as an inhibitor or activator, depending on the specific enzyme and conditions. The compound may also interact with cellular membranes, influencing membrane permeability and transport processes.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with a single benzene ring.
p-Toluic Acid: Similar structure but with a methyl group instead of a phenyl group.
Biphenyl-4-carboxylic Acid: Similar structure with an additional benzene ring.
Uniqueness
p-Phenylbenzoic acid, sodium salt is unique due to the presence of both a carboxyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
66642-03-3 |
|---|---|
分子式 |
C13H9NaO2 |
分子量 |
220.20 g/mol |
IUPAC名 |
sodium;2-phenylbenzoate |
InChI |
InChI=1S/C13H10O2.Na/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1 |
InChIキー |
YOYVXVLOSQBCMA-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



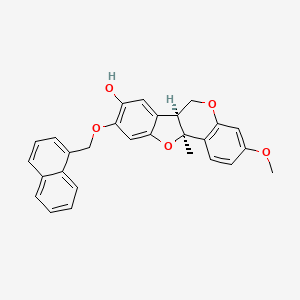

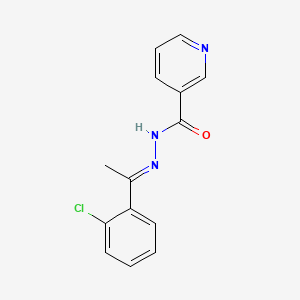
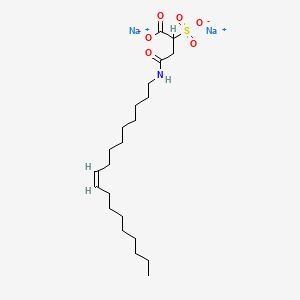
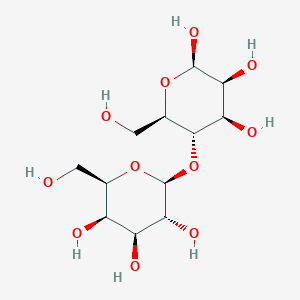

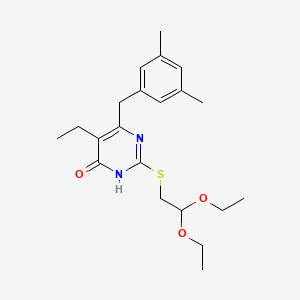
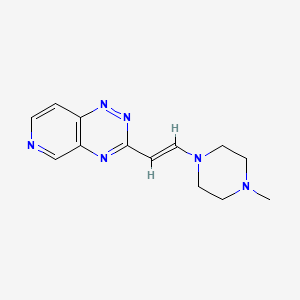
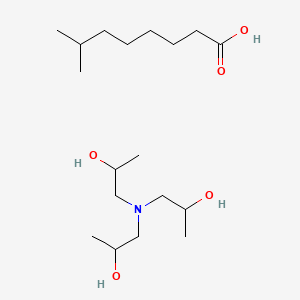
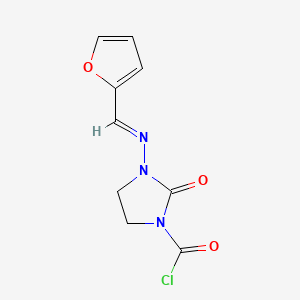
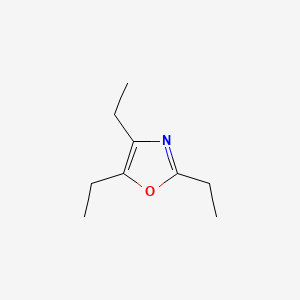

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
